molecular formula C8H6INO4 B2468706 Methyl 4-iodo-2-nitrobenzoate CAS No. 791098-21-0

Methyl 4-iodo-2-nitrobenzoate

Cat. No.: B2468706
CAS No.: 791098-21-0
M. Wt: 307.043
InChI Key: BOKIFDFIGLFMFY-UHFFFAOYSA-N
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Description

Methyl 4-iodo-2-nitrobenzoate is an organic compound with the molecular formula C8H6INO4 It is a derivative of benzoic acid, where the benzene ring is substituted with an iodine atom at the 4-position and a nitro group at the 2-position, with a methyl ester functional group at the carboxyl position

Scientific Research Applications

Methyl 4-iodo-2-nitrobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

    Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.

    Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.

Safety and Hazards

“Methyl 4-iodo-2-nitrobenzoate” is classified under the GHS07 hazard class . It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, vapors, mist, or gas, and avoiding contact with skin, eyes, or clothing .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-iodo-2-nitrobenzoate can be synthesized through a multi-step process involving the nitration of methyl benzoate followed by iodination. The typical synthetic route includes:

    Nitration: Methyl benzoate is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 2-position.

    Iodination: The nitrated product is then subjected to iodination using iodine and a suitable oxidizing agent, such as iodic acid, to introduce the iodine atom at the 4-position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-iodo-2-nitrobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used under mild conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted benzoates can be formed.

    Reduction Products: The primary product is methyl 4-iodo-2-aminobenzoate.

    Coupling Products: Biaryl compounds with diverse functional groups.

Comparison with Similar Compounds

  • Methyl 4-iodo-3-nitrobenzoate
  • Methyl 2-iodo-4-nitrobenzoate
  • Methyl 4-nitrobenzoate

Comparison:

  • Methyl 4-iodo-2-nitrobenzoate vs. Methyl 4-iodo-3-nitrobenzoate: The position of the nitro group affects the compound’s reactivity and the types of reactions it undergoes.
  • This compound vs. Methyl 2-iodo-4-nitrobenzoate: The position of the iodine atom influences the compound’s electronic properties and its suitability for specific synthetic applications.
  • This compound vs. Methyl 4-nitrobenzoate: The presence of the iodine atom in this compound introduces additional reactivity, making it more versatile in synthetic chemistry.

Properties

IUPAC Name

methyl 4-iodo-2-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6INO4/c1-14-8(11)6-3-2-5(9)4-7(6)10(12)13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOKIFDFIGLFMFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)I)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6INO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

791098-21-0
Record name methyl 4-iodo-2-nitrobenzoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Methyl 2-amino-4-iodobenzoate. To a stirred solution of 4-iodo-2-nitrobenzoic acid (2.3 g, 7.9 mmol) in DMF (30 mL) at 0° C. was added DBU (2.4 mL, 16 mmol) followed by iodomethane (1.5 mL, 24 mmol). The reaction mixture was stirred 15 min at 0° C., then was allowed to warm to room temperature and was stirred overnight. The mixture was poured into H2O and extracted with EtOAc (2×). The combined organic extracts were washed with H2O (2×), dried (MgSO4), and concentrated in vacuo. The residue was purified by flash chromatography (hexanes/EtOAc) to afford methyl 4-iodo-2-nitrobenzoate as a pale yellow solid (2.30 g, 95%). To a solution of the nitrobenzoate (2.3 g, 7.4 mmol) in 1:1 EtOAc/DCM (10 mL) at room temperature was added SnCl2.2H2O (8.3 g, 37 mmol). The reaction mixture was allowed to stir overnight. The solvents were evaporated in vacuo, and the residue was partitioned between satd. aq. NaHCO3 and DCM. The layers were separated, and the aqueous layer was further extracted with DCM (2×). The combined organic layers were dried (MgSO4) and concentrated in vacuo to provide the pure aminobenzoate as a yellow solid (1.87 g, 91%). 1H NMR (500 MHz, CDCl3): 7.52 (d, J=8.5 Hz, 1H), 7.07 (d, J=1.6 Hz, 1H), 6.96 (dd, J=8.5, 1.6 Hz, 1H), 5.72 (br s, 2H), 3.86 (s, 3H).
Quantity
0 (± 1) mol
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2.3 g
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2.4 mL
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30 mL
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1.5 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To a solution of 4-iodo-2-nitrobenzoic acid (2.3 g, 7.9 mmol) in DMF (30 mL) was added DBU (2.4 mL, 16 mmol) followed by iodomethane (1.5 mL, 24 mmol). The reaction mixture was allowed to stir at 0° C. for 15 min, then slowly allowed to warm to rt and to stir overnight. After 12 h, the reaction mixture was poured into 200 mL of H2O and extracted with EtOAc (2×100 mL). The organic solutions were combined, washed with H2O (2×100 mL), dried over Na2SO4, filtered and concentrated to give methyl 4-iodo-2-nitrobenzoate (2.3 g, 96%).
Quantity
2.3 g
Type
reactant
Reaction Step One
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Quantity
2.4 mL
Type
reactant
Reaction Step One
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Quantity
30 mL
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solvent
Reaction Step One
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1.5 mL
Type
reactant
Reaction Step Two
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Quantity
200 mL
Type
reactant
Reaction Step Three

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